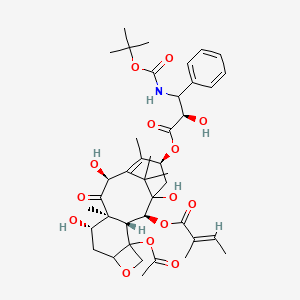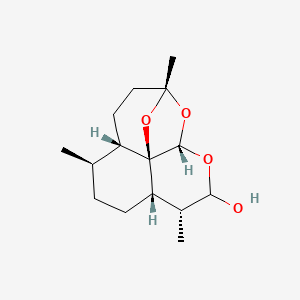
N,N-dimethyl-4-piperazin-1-ylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with N,N-dimethylpiperazine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to achieve high yields and purity. The process may also include steps to remove impurities and by-products to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may result in the formation of amines.
Scientific Research Applications
N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: The compound can be utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{Ruthenium nitrosyl complexes with the molecular framework Ru. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP)
N,N-Dimethylpiperazine
Piperazine derivatives
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-14(2)11-9-10(3-4-13-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
QMXMDLSCBLFTAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



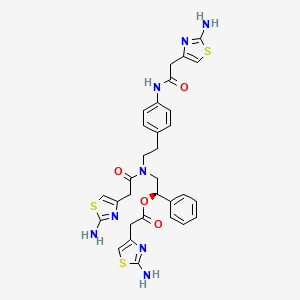


![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
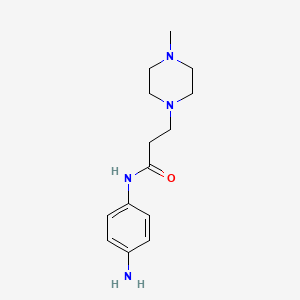

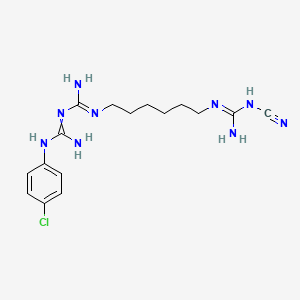
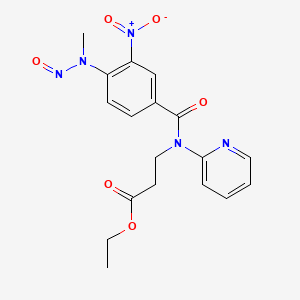

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
